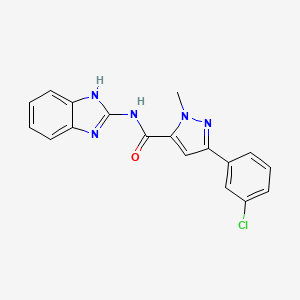![molecular formula C20H20N2O4 B11001443 6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid](/img/structure/B11001443.png)
6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid is a complex organic compound that features a furan ring, a quinoline moiety, and a hexanoic acid chain. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid typically involves multi-step organic reactionsThe final step involves the attachment of the hexanoic acid chain via an amide bond formation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated and nitrated quinoline derivatives.
Scientific Research Applications
6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid involves its interaction with specific molecular targets. The furan and quinoline moieties can bind to enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-(Furan-2-yl)quinoline: Shares the furan and quinoline moieties but lacks the hexanoic acid chain.
Quinolinyl-pyrazoles: Contains the quinoline ring but differs in the attached functional groups.
Uniqueness: 6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid is unique due to its combination of a furan ring, quinoline moiety, and hexanoic acid chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)10-2-1-5-11-21-20(25)15-13-17(18-9-6-12-26-18)22-16-8-4-3-7-14(15)16/h3-4,6-9,12-13H,1-2,5,10-11H2,(H,21,25)(H,23,24) |
InChI Key |
ULZCDFIQFMQSND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(quinolin-5-yl)acetamide](/img/structure/B11001360.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B11001370.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11001371.png)

![3-(2-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide](/img/structure/B11001385.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11001386.png)
![N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B11001390.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11001394.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11001413.png)
![N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11001420.png)
![5-bromo-2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11001422.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11001431.png)
![4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11001440.png)
